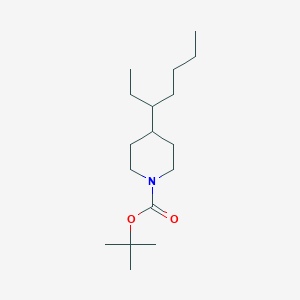
tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate: is an organic compound belonging to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, a heptan-3-yl substituent, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and heptan-3-yl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or heptan-3-yl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (amines, thiols), polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Chemistry: tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a building block in the synthesis of bioactive compounds.
Medicine: The compound is explored for its potential pharmacological properties. It may act as a precursor in the synthesis of therapeutic agents targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and coatings.
作用機序
The mechanism of action of tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the tert-butyl and heptan-3-yl groups can influence the compound’s binding affinity and selectivity. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
- tert-Butyl 4-anilinopiperidine-1-carboxylate
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-anilinopiperidine-1-carboxylate: This compound has an aniline group instead of the heptan-3-yl group, which may result in different pharmacological properties and reactivity.
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: The presence of a bromopyrazole moiety introduces additional reactivity, particularly in halogenation and coupling reactions.
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: The dioxaborolane group provides unique properties for cross-coupling reactions, making it valuable in synthetic chemistry.
The uniqueness of tert-Butyl 4-(heptan-3-yl)piperidine-1-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
651053-98-4 |
|---|---|
分子式 |
C17H33NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
tert-butyl 4-heptan-3-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H33NO2/c1-6-8-9-14(7-2)15-10-12-18(13-11-15)16(19)20-17(3,4)5/h14-15H,6-13H2,1-5H3 |
InChIキー |
AYMUCWMDGWFOLU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C1CCN(CC1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)

![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)

![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)

![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)


![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
